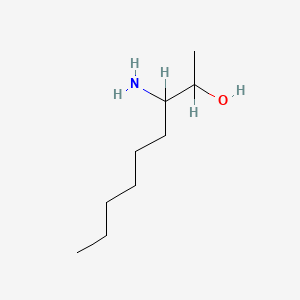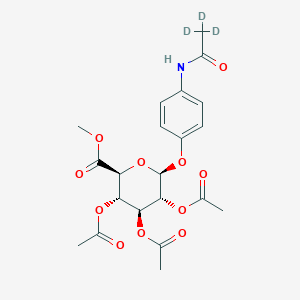
Estriol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol, also known as (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol, is a useful research compound. Its molecular formula is C₁₈H₂₁D₃O₃ and its molecular weight is 291.4. The purity is usually 95%.
BenchChem offers high-quality (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomarcador para la Detección de Enfermedades
El estriol (E3), incluida su forma deuterada Estriol-d3, se ha demostrado que tiene utilidad como biomarcador para la detección de enfermedades {svg_1}. Esto significa que se puede utilizar en pruebas de diagnóstico para identificar ciertas condiciones o enfermedades.
Pruebas de Función Placentaria
El estriol es un estrógeno dominante durante el embarazo y es secretado principalmente por la placenta {svg_2}. Las pruebas de función placentaria o fetoplacentaria que utilizan this compound se utilizan ampliamente en embarazos de alto riesgo para predecir resultados fetales adversos {svg_3}.
Nuevo Medicamento para Uso Humano
La investigación ha demostrado que this compound podría utilizarse potencialmente como un nuevo medicamento para uso humano {svg_4}. Si bien las aplicaciones específicas no se detallan en la fuente, esto sugiere que this compound podría tener beneficios terapéuticos.
Terapia de Reemplazo Hormonal
El estriol se utiliza como parte de la terapia de reemplazo hormonal en el Reino Unido y la Unión Europea {svg_5}. Aunque se utiliza menos debido a problemas de seguridad en los EE. UU. y Canadá {svg_6}, this compound podría utilizarse potencialmente en aplicaciones similares.
Biosensores Electroquímicos
La investigación en el campo de los biosensores electroquímicos para la detección de estrógenos es muy activa y se han logrado avances significativos {svg_7}. Dada su similitud estructural con el estradiol, this compound podría utilizarse potencialmente en el desarrollo de estos biosensores {svg_8}.
Regulación del Metabolismo
El estriol, incluida su forma deuterada this compound, juega un papel en la regulación del metabolismo {svg_9}. Esto sugiere que podría utilizarse en investigaciones relacionadas con trastornos o condiciones metabólicas.
Mecanismo De Acción
Target of Action
Estriol-d3, a derivative of Estriol, primarily targets estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Mode of Action
This compound, like other estrogens, modulates the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system . It can mimic the action of naturally produced hormones, leading cells to have unwarranted responses and then producing hormones at the wrong time or to an excessive extent .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it promotes the generation of tolerogenic DCs with increased activation markers (CD80 and CD86), inhibitory costimulatory markers (PD-L1, PD-L2, B7-H3, and B7-H4), and increased anti-inflammatory (IL-10 and TGFβ) and decreased pro-inflammatory (IL-12, IL-23, and IL-6) cytokine mRNA expression .
Pharmacokinetics
The pharmacokinetics of this compound, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, oral administration has a bioavailability of 5% and a half-life of 13-20 hours, while sublingual administration has a half-life of 8-18 hours .
Result of Action
This compound, as a weak estrogen, is used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It also plays a significant role in the development and maintenance of the female reproductive system and secondary sexual characteristics .
Action Environment
Environmental hormones, also known as endocrine-disrupting chemicals (EDCs), are discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . These hormones have similar structures to natural hormones and can easily interfere with the normal hormone function of the human body . Acid preservation (HCl or H2SO4, pH 2) stabilizes the estrogenic and androgenic activities, and coupling acid preservation with the use of internal standards results in reliable and accurate recovery of a suite of androgens, estrogens, and progestogens for up to 14 days of storage at 48C .
Safety and Hazards
Estriol-d3 should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Estriol-d3 interacts with various enzymes, proteins, and other biomolecules. It is part of the steroid hormones synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . The nature of these interactions is complex and involves a series of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to have a significant impact on the body’s physiological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JFORYDAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Estriol-d3 used as an internal standard in the analysis of estrogens?
A1: this compound is a deuterated form of Estriol, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This isotopic substitution results in similar chemical behavior to Estriol but with distinguishable mass spectrometric properties. This makes this compound an ideal internal standard for mass spectrometry-based analysis of Estriol and other estrogens.
Q2: How does the use of this compound improve the reliability of estrogen quantification in complex samples?
A: Both research papers utilize solid phase extraction techniques to isolate and concentrate estrogens from complex matrices, such as water samples [] and essential oils []. During these extraction and analysis processes, variations can occur due to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)


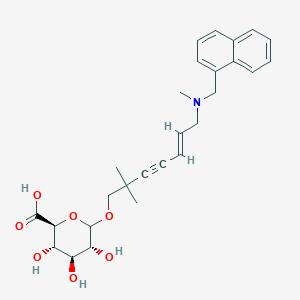
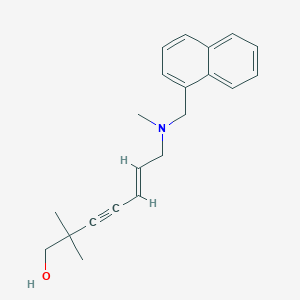
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
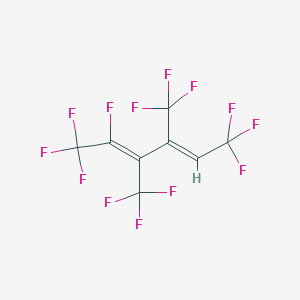
![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
